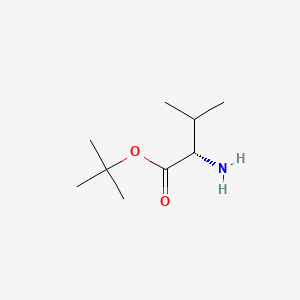

tert-Butyl L-valinate

Description

BenchChem offers high-quality tert-Butyl L-valinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl L-valinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBVJBGFJIHJSZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927543 | |

| Record name | tert-Butyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-31-9 | |

| Record name | L-Valine, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13211-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl L-valinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Strategic Application of tert-Butyl L-valinate in Advanced Peptide Synthesis

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. This technical guide provides an in-depth analysis of tert-Butyl L-valinate, a critical amino acid derivative, and its role in modern peptide synthesis. We will explore the physicochemical properties of the tert-butyl ester protecting group, its integral function within the orthogonal Fmoc/tBu synthesis strategy, and the mechanistic underpinnings of its application and subsequent cleavage. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and troubleshooting considerations to optimize synthetic workflows and mitigate common side reactions.

Introduction: The Imperative of Controlled Reactivity in Peptide Elongation

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of controlled amide bond formation. An inherent challenge lies in the bifunctional nature of amino acids, where the presence of both a nucleophilic amino group and an electrophilic carboxylic acid group can lead to uncontrolled polymerization. To direct the reaction and ensure the sequential assembly of a specific peptide sequence, temporary modification of reactive functional groups is essential. This is achieved through the use of "protecting groups."

The ideal protecting group strategy, known as an "orthogonal system," allows for the selective deprotection of one group while others remain intact under the same reaction conditions.[1][2] The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, which relies on a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups (predominantly tert-butyl ethers and esters).[3][4]

tert-Butyl L-valinate (H-Val-OtBu), often used as its hydrochloride salt, is the protected form of L-valine where the C-terminal carboxylic acid is masked as a tert-butyl ester.[5][6] It serves as a crucial building block, particularly when valine is the C-terminal residue in a peptide sequence, preventing its carboxyl group from participating in unwanted reactions during chain elongation.

Physicochemical Properties & Strategic Advantages of the Tert-Butyl Ester

The efficacy of tert-Butyl L-valinate stems directly from the chemical properties of the tert-butyl (tBu) group. This bulky, sterically hindering moiety confers several key advantages that are leveraged in synthetic protocols.

The chemical structure of tert-Butyl L-valinate hydrochloride is depicted below:

Strategic Advantages:

-

Orthogonal Stability and Lability: The cornerstone of the tBu group's utility is its stability profile. It is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the N-terminal Fmoc group during chain elongation.[3] Conversely, it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is used in the final step to deprotect all side chains and cleave the peptide from the resin support.[3][7]

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of the protected amino acid in the organic solvents commonly used in peptide synthesis, facilitating handling and reaction efficiency.[5][6]

-

Steric Hindrance: The bulk of the tBu group can sterically shield the ester linkage, reducing susceptibility to premature cleavage or side reactions. While generally beneficial, this steric bulk can sometimes slow coupling reactions, a factor that must be considered when optimizing protocols.[8]

Table 1: Physicochemical Properties of tert-Butyl L-valinate Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 13518-40-6 | [9] |

| Molecular Formula | C₉H₂₀ClNO₂ | [10] |

| Molecular Weight | 209.71 g/mol | [9] |

| Appearance | White to off-white crystals/solid | [10] |

| Solubility | Soluble in water and DMSO | [10] |

The Role in the Fmoc/tBu Orthogonal Synthesis Strategy

The Fmoc/tBu strategy is the dominant method for SPPS due to its use of milder cleavage conditions compared to the harsh hydrogen fluoride (HF) required in older Boc/Bzl strategies.[4][11] tert-Butyl L-valinate is a natural fit for this methodology, particularly for solution-phase synthesis or when valine is the C-terminal amino acid being coupled to a resin.

The workflow below illustrates the orthogonality at the heart of the strategy. The N-terminal Fmoc group is removed at each cycle with a base, while the C-terminal tBu ester (and tBu-protected side chains) remain untouched. Only in the final step does a strong acid remove all tBu groups simultaneously.

Experimental Protocols and Mechanistic Insights

The successful application of tert-Butyl L-valinate requires a precise understanding of the mechanisms for its incorporation and removal.

Protocol 1: C-Terminal tert-Butyl Ester Deprotection

This protocol details the final cleavage step to remove the tBu protecting group from the C-terminus and any tBu-protected side chains.

Materials:

-

Peptide-resin with tBu protecting groups.

-

Cleavage Cocktail: Reagent-grade Trifluoroacetic Acid (TFA).

-

Scavengers: Triisopropylsilane (TIS), Deionized Water (H₂O), Dithiothreitol (DTE), or 1,2-ethanedithiol (EDT).

-

Cold Diethyl Ether (or MTBE).

-

Centrifuge and lyophilizer.

Procedure:

-

Resin Preparation: Place the peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Scavenger Cocktail Preparation: Prepare the cleavage cocktail. A standard, robust mixture is TFA:TIS:H₂O in a 95:2.5:2.5 ratio .[12] For peptides containing sensitive residues like Cysteine or Methionine, scavengers like DTE or EDT are recommended.

-

Causality: The acidolysis of the tBu group generates highly reactive tert-butyl cations (tBu⁺).[1][2] These cations can irreversibly modify nucleophilic side chains, especially Tryptophan (alkylation), Methionine, and Cysteine. Scavengers are carbocation traps; TIS, for example, reduces the cation to isobutane.[2]

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin). Gently agitate at room temperature for 2-4 hours. The duration may need to be extended for sterically hindered sequences.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.

-

Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.

-

Final Processing: Dissolve the peptide in a suitable solvent system (e.g., acetonitrile/water) and lyophilize for storage and subsequent purification by HPLC.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the tert-butyl ester is an acid-catalyzed elimination reaction (E1).

Table 2: Common Scavenger Cocktails for TFA Cleavage

| Cocktail Composition (v/v/v) | Target Residues / Purpose | Rationale |

| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, Trp protection | TIS is a highly effective carbocation scavenger. Water helps solvate the peptide and can also act as a scavenger.[12] |

| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Arg(Pbf), Cys, Met | A "Reagent B" type cocktail. Thioanisole and EDT are soft nucleophiles that protect sulfur-containing residues and help cleave Arg(Pbf) groups. Phenol also acts as a scavenger. |

| TFA / Dichloromethane (DCM) (1:1) | Mild deprotection (e.g., for protected fragments) | Used when only very acid-labile groups (like Trt on Cys/His) need to be removed, leaving tBu groups intact. |

Troubleshooting and Advanced Considerations

-

Incomplete Cleavage: The stability of tBu ethers (on Ser, Thr, Tyr) is slightly higher than tBu esters (on Asp, Glu, and the C-terminus).[3] If mass spectrometry reveals incomplete deprotection (+56.1 Da per remaining tBu group), extend the cleavage time or increase the reaction temperature slightly (e.g., to 40°C).[3]

-

Aspartimide Formation: When using Asp(OtBu), a common side reaction is the formation of a cyclic aspartimide intermediate, particularly during the Fmoc-deprotection step (piperidine exposure). This can lead to racemization and the formation of β-aspartyl peptides. While not directly related to tert-Butyl L-valinate, it is a critical consideration within the broader tBu protection strategy.[3]

-

Solution-Phase Synthesis: In solution-phase or fragment condensation strategies, H-Val-OtBu·HCl is an excellent starting material. After coupling, the tBu group protects the C-terminus of the valine-containing fragment while the N-terminus of another fragment is deprotected for ligation.

Conclusion

tert-Butyl L-valinate, and the tert-butyl protecting group strategy it represents, is a cornerstone of modern peptide synthesis. Its robust stability to base and clean lability in acid provide the orthogonality required for the high-fidelity synthesis of complex peptides. A thorough understanding of its properties, the mechanism of its removal, and the critical importance of scavenger use allows researchers to harness its full potential. By implementing the protocols and insights detailed in this guide, scientists can optimize their synthetic workflows, minimize deleterious side reactions, and reliably produce high-purity peptides for research, diagnostics, and therapeutic development.

References

-

Peptide Synthesis. (n.d.). The Role of Protected Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

Química Organica.org. (2009). Peptide synthesis - Acid group protection. Retrieved from [Link]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). L-Valine tert-Butyl Ester Hydrochloride (CAS 13518-40-6): A Key Intermediate for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

-

ACS Publications. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

SlideShare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

UGC MOOCs. (n.d.). Solid-phase peptide synthesis objectives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. Retrieved from [Link]

-

CSBio. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]

-

MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Scribd. (2016). tBoc and Fmoc Peptide Synthesis Protocol. Retrieved from [Link]

-

LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.

-

PubChem. (n.d.). tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of tert-Butyl L-valinate in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of protecting groups and chiral building blocks is paramount to achieving complex molecular architectures with high precision and efficiency. Among the arsenal of available reagents, tert-Butyl L-valinate has emerged as a cornerstone for chemists, particularly in the realm of peptide synthesis and the construction of stereochemically defined molecules. This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of tert-Butyl L-valinate, offering field-proven insights for its effective utilization.

Core Chemical and Physical Identity

Tert-Butyl L-valinate, systematically named tert-butyl (2S)-2-amino-3-methylbutanoate, is the tert-butyl ester of the naturally occurring amino acid L-valine.[1][2] The introduction of the bulky tert-butyl group at the carboxyl terminus serves a critical role as a protecting group, preventing the carboxylic acid from participating in unwanted reactions during multi-step syntheses.[3][4] This strategic protection enhances the compound's stability and lipophilicity, thereby improving its solubility and handling in organic solvents, which is a significant advantage in various reaction media.[5]

Structural Representation and Key Identifiers

The molecular structure of tert-Butyl L-valinate features a chiral center at the alpha-carbon, inherited from L-valine, which is crucial for its application in asymmetric synthesis.

Table 1: Key Chemical and Physical Properties of tert-Butyl L-valinate and its Hydrochloride Salt

| Property | tert-Butyl L-valinate | tert-Butyl L-valinate Hydrochloride |

| Molecular Formula | C₉H₁₉NO₂[2] | C₉H₂₀ClNO₂[6] |

| Molecular Weight | 173.25 g/mol [2] | 209.71 g/mol [6] |

| CAS Number | 13211-31-9[2] | 13518-40-6[7] |

| Appearance | Colorless to light yellow liquid | White to off-white crystalline powder[7] |

| Boiling Point | 201.7 °C at 760 mmHg | Not available |

| Melting Point | Not available | 135 - 145 °C |

| Optical Rotation ([α]D) | Not available | +4.0 to +6.0° (c=2 in H₂O)[7] |

| Solubility | Soluble in organic solvents | Soluble in water |

Synthesis of tert-Butyl L-valinate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of tert-Butyl L-valinate is the acid-catalyzed esterification of L-valine. This process typically involves the reaction of L-valine with isobutylene in the presence of a strong acid catalyst.[1][8] An alternative approach utilizes tert-butyl acetate as the tert-butyl source with a strong acid like perchloric acid.[9]

Experimental Protocol: Acid-Catalyzed Esterification with Isobutylene

This protocol describes a robust method for the preparation of tert-Butyl L-valinate hydrochloride.

Materials:

-

L-valine

-

Dioxane (anhydrous)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid (concentrated)

-

Isobutylene (condensed)

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a pressure-resistant vessel (autoclave), suspend L-valine in anhydrous dioxane.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Introduction of Isobutylene: Cool the vessel and carefully add condensed isobutylene. The amount of isobutylene should be in excess.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 2-5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation of the Free Base: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude tert-Butyl L-valinate as an oil.

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in anhydrous diethyl ether and cool the solution to 0°C. Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.

-

Purification: Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield tert-Butyl L-valinate hydrochloride.[8]

Causality Behind Experimental Choices:

-

The use of a pressure vessel is necessary to contain the volatile isobutylene and ensure a sufficient concentration for the reaction to proceed.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the ester product and to avoid side reactions.

-

The work-up with sodium bicarbonate is essential to remove the acid catalyst, which could otherwise promote the reverse reaction during product isolation.

-

Conversion to the hydrochloride salt facilitates purification by crystallization and improves the compound's stability for storage.

Synthesis Workflow Diagram

Caption: Synthesis of tert-Butyl L-valinate Hydrochloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized tert-Butyl L-valinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of tert-Butyl L-valinate is characterized by a prominent singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons of the valine side chain (isopropyl group) typically appear as doublets and a multiplet in the upfield region (around 0.9-2.2 ppm). The alpha-proton gives a signal around 3.2-3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the carbonyl carbon of the ester at approximately 173-175 ppm. The carbons of the isopropyl group and the alpha-carbon will resonate at distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl L-valinate hydrochloride displays characteristic absorption bands. A strong band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibrations of the primary amine hydrochloride are observed as a broad band in the range of 2500-3200 cm⁻¹. C-H stretching vibrations of the alkyl groups are present around 2800-3000 cm⁻¹.[6][10]

Applications in Synthesis

The primary utility of tert-Butyl L-valinate lies in its role as a protected amino acid derivative for peptide synthesis and as a chiral auxiliary.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), the tert-butyl ester is a widely used protecting group for the C-terminus of amino acids.[4][11] Its stability under basic conditions, such as the piperidine treatment used for Fmoc-deprotection in SPPS, makes it an orthogonal protecting group to the Fmoc-group.[4]

Deprotection (Cleavage) of the tert-Butyl Ester:

The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][12] The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, which is then scavenged to prevent side reactions with sensitive amino acid residues like cysteine, methionine, and tryptophan.[12][13]

Deprotection Workflow:

-

The peptide-resin is treated with a cleavage cocktail, commonly containing 95% TFA.

-

Scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are added to the cocktail to trap the reactive tert-butyl cations and other protecting group byproducts.

-

The reaction is typically carried out at room temperature for 1-3 hours.

-

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

Logical Relationship of Protection and Deprotection

Caption: Role of tert-Butyl L-valinate in Peptide Synthesis.

Chiral Auxiliary

The inherent chirality of tert-Butyl L-valinate allows it to be used as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[14][15] For instance, it can be condensed with a ketone or aldehyde to form a chiral enamine or imine, which then undergoes diastereoselective alkylation or other transformations. The bulky tert-butyl and isopropyl groups create a sterically hindered environment, directing the approach of reagents to one face of the molecule. After the desired stereocenter is established, the auxiliary can be cleaved, yielding the enantiomerically enriched product.

Safety and Handling

Tert-Butyl L-valinate hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Tert-Butyl L-valinate is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of a sterically demanding protecting group and a chiral scaffold provides a robust solution for the challenges encountered in peptide synthesis and asymmetric transformations. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe implementation in the laboratory, ultimately enabling the efficient construction of complex and biologically important molecules.

References

-

ACSPublications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

Filo. (2025, May 13). Another common ester for protecting amino acids is the tert-butyl ester... Filo. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl L-valinate. National Institutes of Health. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Valine tert-butyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2017, December 1). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.

-

ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

-

ChemBK. (2024, April 9). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Retrieved from [Link]

-

ACS Publications. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

Thieme Chemistry. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13211-31-9,tert-Butyl L-valinate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

ResearchGate. (2009, February 18). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from [Link]

-

YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Valine tert-butyl ester hydrochloride. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine. Retrieved from [Link]

Sources

- 1. Another common ester for protecting amino acids is the tert-butyl ester, .. [askfilo.com]

- 2. tert-Butyl L-valinate | C9H19NO2 | CID 114626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Valine tert-Butyl Ester Hydrochloride | 13518-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 9. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. biosynth.com [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis of tert-Butyl L-valinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary-butyl L-valinate is a pivotal intermediate in modern peptide synthesis and the development of complex pharmaceutical agents. Its tert-butyl ester moiety serves as a robust protecting group for the carboxylic acid functionality of L-valine, preventing unwanted side reactions during peptide chain elongation while allowing for selective deprotection under specific acidic conditions. This guide provides an in-depth examination of a reliable and scalable laboratory method for synthesizing tert-butyl L-valinate, focusing on the direct acid-catalyzed reaction of L-valine with isobutylene. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical aspects of product characterization and common troubleshooting strategies.

Strategic Considerations in tert-Butyl Ester Synthesis

The synthesis of amino acid tert-butyl esters is a common yet nuanced task in the organic chemistry laboratory. The primary challenge lies in forming the ester bond with the sterically hindered tert-butyl group under conditions that preserve the stereochemical integrity of the chiral center and do not interfere with the free amino group. While several strategies exist, the most prevalent for laboratory and large-scale preparations is the direct acid-catalyzed addition of the amino acid to isobutylene.

This method is often preferred for its operational simplicity and high atom economy. The reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylic acid.[1] An alternative approach involves the use of tert-butanol with activating agents like boron trifluoride diethyl etherate, which can be effective but introduces additional reagents that must be removed.[2][3] For the purposes of this guide, we will focus on the isobutylene method, which has been demonstrated to be efficient for producing multigram quantities of the target compound with high enantiomeric purity.[4]

Reaction Mechanism: Acid-Catalyzed Esterification

Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds through a classic acid-catalyzed electrophilic addition pathway.

-

Formation of the Electrophile: The strong acid catalyst (e.g., sulfuric acid) protonates isobutylene at the double bond, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.

-

Nucleophilic Attack: The carboxylic acid group of L-valine, acting as a nucleophile, attacks the electrophilic tert-butyl carbocation.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the amino acid) removes the proton from the newly formed oxonium ion to yield the neutral tert-butyl L-valinate ester and regenerate the acid catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the large-scale laboratory synthesis of amino acid tert-butyl esters.[4][5] The final product is isolated as the hydrochloride salt, which is a stable, crystalline solid that is easier to handle and store than the free base.[6]

Safety Precautions:

-

Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Isobutylene: Flammable gas. The reaction must be conducted in a well-ventilated fume hood away from ignition sources, using a pressure-rated vessel (autoclave).

-

Solvents: Dioxane and diethyl ether are flammable. Use in a fume hood and avoid open flames.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| L-Valine | 117.15 | 25.0 g | --- |

| Dioxane | 88.11 | 500 mL | Anhydrous grade |

| Sulfuric Acid (Conc.) | 98.08 | 25 mL | 98% |

| Isobutylene | 56.11 | ~100 mL | Liquefied gas |

| Diethyl Ether | 74.12 | 1 L | Anhydrous grade |

| Sodium Bicarbonate (Sat. Sol.) | 84.01 | 500 mL | --- |

| Brine (Sat. Sol.) | --- | 200 mL | --- |

| Anhydrous Sodium Sulfate | 142.04 | As needed | --- |

| HCl in Ether (2M) | --- | As needed | Prepared by bubbling dry HCl gas through ether |

Step-by-Step Procedure

-

Reaction Setup: In a 1 L heavy-walled pressure vessel (autoclave), suspend L-valine (25.0 g) in 500 mL of dioxane.

-

Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (25 mL). Some warming may be observed.

-

Addition of Isobutylene: Cool the pressure vessel in a dry ice/acetone bath. Carefully condense isobutylene gas (~100 mL) into the vessel.

-

Reaction: Seal the pressure vessel securely. Allow it to warm to room temperature and stir the contents vigorously for 3-5 days. A pressure gauge should be used to monitor the reaction.

-

Work-up: After the reaction period, cool the vessel again before carefully venting any excess isobutylene in the fume hood. Pour the reaction mixture slowly into a large beaker containing 500 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 300 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude tert-butyl L-valinate free base, likely as an oil.

-

Salt Formation: Dissolve the crude oil in 200 mL of dry diethyl ether. Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield L-valine tert-butyl ester hydrochloride.

Product Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. The hydrochloride salt is typically a white crystalline powder.[6]

| Property | Expected Value | Source |

| Appearance | White crystalline powder or crystals | [6] |

| Molecular Formula | C₉H₁₉NO₂ · HCl | [6] |

| Molecular Weight | 209.71 g/mol | |

| Melting Point | 135 - 145 °C | [6] |

| Optical Rotation [α]²⁰/D | +4.4 ± 1° (c=2 in H₂O) | [6] |

| ¹H NMR (CDCl₃) | Characteristic peaks for isopropyl (doublets ~0.9-1.0 ppm), tert-butyl (singlet ~1.5 ppm), α-proton (doublet ~3.9 ppm), and β-proton (multiplet ~2.2 ppm). | [7] |

| IR (KBr, cm⁻¹) | Peaks corresponding to N-H (amine salt, ~3000-2800 cm⁻¹ broad), C=O (ester, ~1730-1740 cm⁻¹), and C-O (~1250 and 1150 cm⁻¹). | N/A |

Field Insights & Troubleshooting

-

Incomplete Reaction: The primary cause is often insufficient reaction time or loss of pressure due to a poor seal on the autoclave. Ensure the vessel is properly sealed and allow the reaction to proceed for at least 72 hours. TLC or ¹H NMR of a small aliquot can be used to monitor the disappearance of the starting material.

-

Low Yield: Low yields can result from incomplete extraction during work-up. The tert-butyl ester has some water solubility, so thorough extraction is crucial. Ensure the aqueous layer is fully saturated with salt (brine) to maximize partitioning into the organic phase.

-

Product Isolation: The free base of tert-butyl L-valinate is often an oil and can be difficult to purify by crystallization. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily purified by filtration and washing.[8] Ensure the ether used for precipitation is anhydrous to prevent hydrolysis of the ester.

-

Alternative Catalysts: While sulfuric acid is effective, other acid catalysts like perchloric acid have also been successfully used in similar transformations, sometimes in conjunction with transesterification from tert-butyl acetate.[9][10]

Conclusion

The direct acid-catalyzed esterification of L-valine with isobutylene represents a robust, scalable, and economically viable method for the laboratory synthesis of tert-butyl L-valinate. By understanding the reaction mechanism, adhering to a meticulous experimental protocol, and employing proper characterization techniques, researchers can reliably produce this vital building block for applications in peptide synthesis and drug discovery. The conversion to the stable hydrochloride salt facilitates purification and long-term storage, ensuring a high-quality reagent is available for subsequent synthetic endeavors.

References

-

PrepChem. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

-

Filo. (2025, May 13). Another common ester for protecting amino acids is the tert-butyl ester... Retrieved from [Link]

-

ResearchGate. (2008, August 7). Efficient Large (ca. 40 g) Laboratory Scale Preparation of (S)- and (R)Valine tertButyl Esters. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Retrieved from [Link]

-

ResearchGate. (2018, August 6). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

-

Reddit. (2018, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl L-valinate. PubChem Compound Database. Retrieved from [Link]

-

Springer Nature. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

- Azev, V. N., et al. (2018). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry.

- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.

-

Khan, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, December 28). L-Valine tert-Butyl Ester Hydrochloride (CAS 13518-40-6): A Key Intermediate for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). l-Valine, n-pentafluoropropionyl-, isobutyl ester. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13211-31-9,tert-Butyl L-valinate. Retrieved from [Link]

-

Wiley-VCH. (n.d.). L-Valine tert-butyl ester hydrochloride. SpectraBase. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Production of esters from isobutylene.

-

ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Retrieved from [Link]

-

ResearchGate. (2018, August 6). Synthesis and characterization of biodegradable poly(butylene succinate)-co-oligo(L-valine) copolyesters via direct melt transesterification. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of L-valine methyl ester hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity Valine tert-Butyl Ester Hydrochloride: A Guide for Researchers. Retrieved from [Link]

Sources

- 1. Another common ester for protecting amino acids is the tert-butyl ester, .. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol - Azev - Russian Journal of Bioorganic Chemistry [snv63.ru]

- 4. researchgate.net [researchgate.net]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl L-valinate: Properties, Synthesis, and Applications in Drug Development

Introduction: The Strategic Importance of a Protected Amino Acid

In the intricate landscape of medicinal chemistry and peptide synthesis, the precise control of reactive functional groups is paramount. L-Valine, an essential branched-chain amino acid, is a fundamental component of countless bioactive peptides and pharmaceutical compounds. However, its native structure, possessing both a nucleophilic amine and a reactive carboxylic acid, necessitates a strategic approach to its incorporation into larger molecules.

This guide provides a deep dive into tert-Butyl L-valinate, the tert-butyl ester of L-valine. We will explore its core physicochemical properties, elucidate the rationale behind its synthesis and purification, and detail its critical applications. This molecule is not merely a derivative; it is a key enabling tool for researchers, offering a robust solution for carboxyl group protection that is foundational to modern synthetic strategies, particularly in the widely adopted Fmoc/tBu orthogonal approach to peptide synthesis.[1][2] This guide will also address its common and commercially prevalent hydrochloride salt, L-Valine tert-butyl ester hydrochloride, which often serves as the practical starting material in the laboratory.

Part 1: Physicochemical Properties and Characterization

The distinct properties of tert-Butyl L-valinate and its hydrochloride salt dictate their handling, reactivity, and application. The tert-butyl ester modification enhances lipophilicity and stability compared to the free amino acid, facilitating better solubility and handling in the organic solvents frequently used in synthesis.[3][4]

Comparative Data Summary

The following table summarizes the key quantitative data for both the free base and its hydrochloride salt, providing a clear reference for laboratory use.

| Property | tert-Butyl L-valinate (Free Base) | L-Valine tert-butyl ester hydrochloride |

| IUPAC Name | tert-butyl (2S)-2-amino-3-methylbutanoate | tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

| Synonyms | L-Valine, 1,1-dimethylethyl ester | H-Val-OtBu·HCl, L-Valine t-butyl ester HCl |

| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₉NO₂·HCl |

| Molecular Weight | 173.25 g/mol | 209.71 g/mol |

| CAS Number | 13211-31-9 | 13518-40-6 |

| Appearance | / (Typically an oil or low-melting solid) | White to off-white crystalline solid[4] |

| Optical Rotation | Not commonly reported | [α]20/D +4.4±1°, c = 2% in H₂O[5] |

Analytical Characterization

Verifying the identity and purity of tert-Butyl L-valinate is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the presence of the characteristic isopropyl group of valine and the nine equivalent protons of the tert-butyl group.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to confirm enantiomeric purity, a crucial parameter for any chiral building block used in pharmaceutical development.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and can be used to detect impurities.

Part 2: Synthesis and Purification: A Deliberate Strategy

The synthesis of tert-Butyl L-valinate is a classic example of protecting group chemistry. The tert-butyl ester is chosen for a specific and compelling reason: its unique stability profile. It is highly resistant to basic and nucleophilic conditions but can be cleaved cleanly under strong acidic conditions—the essence of an orthogonal protecting group strategy.[1][2]

The "Why": Rationale for tert-Butyl Esterification

The primary goal is to mask the reactivity of the carboxylic acid group of L-valine. This prevents it from participating in unwanted side reactions, such as forming an amide bond when the N-terminus is the desired reaction site. The bulky tert-butyl group provides excellent steric hindrance, further shielding the carbonyl. Its acid lability is key; treatment with an acid like trifluoroacetic acid (TFA) causes the ester to collapse into isobutylene gas and the free carboxylic acid, a clean and irreversible deprotection that drives the reaction to completion.[6]

Diagram: Synthesis Workflow

The following diagram illustrates the common synthetic pathway from L-Valine to the free base ester, proceeding through the stable hydrochloride salt.

Caption: General workflow for the synthesis of tert-Butyl L-valinate.

Experimental Protocol: Synthesis of L-Valine tert-butyl ester hydrochloride

This protocol describes a common and effective method for preparing the hydrochloride salt, which is often preferred for its crystalline nature, enhancing stability and ease of handling.[4]

Materials:

-

L-Valine

-

Dichloromethane (DCM), anhydrous

-

Isobutylene (condensed or as a solution)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen chloride (solution in ether or dioxane)

Procedure:

-

Reaction Setup: Suspend L-valine in a pressure-rated flask containing anhydrous DCM. Cool the suspension to -10 °C in an ice-salt bath with vigorous stirring.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Esterification: Slowly introduce a molar excess of isobutylene to the flask. Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The strong acid protonates the carboxylic acid, activating it for nucleophilic attack. Isobutylene is then attacked by the carboxyl oxygen to form a stable tert-butyl carbocation, which is subsequently trapped to form the ester.[6]

-

-

Workup: Cool the reaction mixture and carefully quench with cold, saturated NaHCO₃ solution until the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Salt Formation: Filter the dried solution and remove the solvent under reduced pressure to yield crude tert-Butyl L-valinate as an oil. Dissolve this oil in anhydrous diethyl ether and cool in an ice bath.

-

Precipitation: Add a solution of HCl in ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield pure L-Valine tert-butyl ester hydrochloride.

Part 3: Core Applications in Drug Development

The utility of tert-Butyl L-valinate is most pronounced in peptide synthesis, where it serves as an indispensable building block.[3][7]

Solution-Phase & Solid-Phase Peptide Synthesis (SPPS)

In the Fmoc/tBu strategy, the N-terminus of the amino acid is temporarily protected by the base-labile Fmoc group, while acid-labile groups like tert-butyl esters protect the side chains or, in this case, the C-terminus.[1][8]

Role as a C-Terminal Residue: L-Valine tert-butyl ester hydrochloride (after neutralization in situ) can be used as the starting C-terminal amino acid in a solution-phase synthesis. The ester protects the carboxyl group during the coupling of the next N-Fmoc protected amino acid.

Final Deprotection/Cleavage: At the conclusion of the synthesis, the completed peptide is treated with a "cleavage cocktail," most commonly containing a high concentration of TFA (e.g., 95%).[1] This strong acid simultaneously removes the tert-butyl ester along with all other acid-labile side-chain protecting groups.

-

Self-Validating Protocol Insight: The cleavage step requires scavengers. The tert-butyl cation released during deprotection is highly reactive and can alkylate sensitive residues like Tryptophan or Cysteine. To prevent this, scavengers such as triisopropylsilane (TIS) and water are added to the TFA cocktail to trap the cation.[9] A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5).

Diagram: Role in Dipeptide Formation

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Another common ester for protecting amino acids is the tert-butyl ester, .. [askfilo.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of tert-Butyl L-valinate in Common Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous physicochemical challenges. Among these, solubility stands as a paramount hurdle that dictates the bioavailability, processability, and ultimately, the efficacy of a drug substance. tert-Butyl L-valinate, a key chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its solubility profile across a spectrum of organic solvents is a critical dataset for researchers in process chemistry, formulation science, and drug discovery. A thorough understanding of its solubility behavior enables the optimization of reaction conditions, purification strategies, and the development of stable, effective drug delivery systems.

This technical guide provides a comprehensive overview of the solubility of tert-Butyl L-valinate. In the absence of extensive quantitative data in publicly available literature, this document focuses on the foundational principles governing its solubility, collates existing qualitative information, and, most importantly, furnishes detailed, field-proven experimental protocols for the precise determination of its solubility in the laboratory.

Physicochemical Landscape of tert-Butyl L-valinate

To understand the solubility of tert-Butyl L-valinate, we must first examine its molecular architecture. As the tert-butyl ester of the amino acid L-valine, its structure is characterized by a chiral center, a primary amine group, and a bulky, nonpolar tert-butyl ester group.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₂ | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| IUPAC Name | tert-butyl (2S)-2-amino-3-methylbutanoate | [2] |

| Appearance | White to off-white crystalline solid (for hydrochloride salt) |

The presence of both a hydrophilic amine group and a lipophilic tert-butyl group imparts an amphiphilic character to the molecule. The bulky tert-butyl group, in particular, significantly influences its solubility profile compared to the parent amino acid, L-valine. This steric hindrance can disrupt the formation of strong intermolecular hydrogen bonds that are prevalent in crystalline amino acids, potentially leading to different solubility behaviors in various solvents.[3]

Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The dissolution of a crystalline solute, such as tert-Butyl L-valinate, in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three stages:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation: The energy required to create a space or cavity in the solvent for the solute molecule.

-

Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

A favorable dissolution process (negative ΔG_sol) occurs when the energy released during solvation compensates for the energy required for lattice disruption and cavity formation.

The interplay of solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant with the functional groups of tert-Butyl L-valinate will dictate its solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the primary amine group of tert-Butyl L-valinate, promoting solubility. However, the nonpolar tert-butyl group may limit the extent of dissolution compared to more polar amino acid esters.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack hydrogen bond donating capabilities. Their interaction with tert-Butyl L-valinate will primarily be through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amino group, the solubility of tert-Butyl L-valinate in nonpolar solvents is expected to be low.

Qualitative Solubility Profile of tert-Butyl L-valinate and Related Compounds

While quantitative data for tert-Butyl L-valinate is scarce, qualitative information for its hydrochloride salt and a related N-acylated derivative provides valuable insights.

| Compound | Solvent | Solubility | Source |

| tert-Butyl L-valinate hydrochloride | Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | ||

| Water | Slightly Soluble | ||

| N-(3-PropanaMido)-L-valine tert-Butyl Ester | Chloroform | Soluble | |

| Dichloromethane | Soluble | ||

| Ethyl Acetate | Soluble | ||

| Methanol | Soluble |

It is crucial to note that this information is qualitative and may vary depending on the specific experimental conditions such as temperature and purity of the materials.

Experimental Determination of Solubility: A Practical Guide

Given the limited availability of quantitative solubility data, the ability to accurately determine this parameter in the laboratory is essential. The following section provides detailed, step-by-step protocols for three robust and widely used methods for solubility determination.

The "Shake-Flask" Method: The Gold Standard for Thermodynamic Solubility

This method is considered the benchmark for determining the equilibrium solubility of a compound.[4]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline tert-Butyl L-valinate to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of tert-Butyl L-valinate in the diluted filtrate using one of the analytical methods detailed below.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Analytical Techniques for Concentration Determination

The choice of analytical technique is critical for accurate solubility determination.

This is a simple and direct method that does not require a calibration curve but is best suited for non-volatile solutes and solvents.[5][6][7][8]

Caption: Workflow for Gravimetric Solubility Determination.

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume (e.g., 5 or 10 mL) of the filtered saturated solution into the weighed dish.

-

Weigh the dish containing the solution (W₂).

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the tert-Butyl L-valinate.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W₃).

-

Calculations:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

HPLC is a highly sensitive and specific method for quantifying the concentration of tert-Butyl L-valinate, especially in complex mixtures or when high accuracy is required.[9][10][11][12][13][14]

-

Method Development:

-

Develop a suitable reversed-phase HPLC method for the separation and quantification of tert-Butyl L-valinate. A C18 column is often a good starting point.

-

The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection can be achieved using a UV detector, typically at a low wavelength (e.g., 200-220 nm), as tert-Butyl L-valinate lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used if UV sensitivity is insufficient.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of tert-Butyl L-valinate of known concentrations in the chosen solvent or a suitable diluent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the solubility samples.

-

-

Sample Analysis:

-

Inject the appropriately diluted, filtered saturated solution into the HPLC system.

-

Determine the peak area for tert-Butyl L-valinate in the sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

This method is rapid and convenient if tert-Butyl L-valinate exhibits sufficient UV absorbance in the chosen solvent and there are no interfering substances.[15][16]

-

Determine λ_max:

-

Scan a dilute solution of tert-Butyl L-valinate in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of tert-Butyl L-valinate of known concentrations in the same solvent used for the solubility study.

-

Measure the absorbance of each standard at the predetermined λ_max.

-

Plot a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law.

-

-

Sample Analysis:

-

Measure the absorbance of the appropriately diluted, filtered saturated solution at λ_max.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Causality Behind Experimental Choices and Self-Validating Systems

-

Choice of Equilibration Time: The 24-48 hour equilibration period in the shake-flask method is chosen to ensure that the system reaches thermodynamic equilibrium. A self-validating approach involves taking measurements at multiple time points; a plateau in concentration provides confidence that equilibrium has been achieved.

-

Filtration: Filtering the supernatant is a critical step to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility. The use of a fine-pore filter (e.g., 0.22 µm) is standard practice.

-

Calibration Curve: The generation of a multi-point calibration curve in HPLC and UV-Vis spectroscopy is essential for ensuring the accuracy and linearity of the analytical method. The correlation coefficient (R²) of the calibration curve should be close to 1 (typically >0.995) to validate the method.

Conclusion: A Path Forward for Researchers

While a comprehensive, publicly available dataset on the quantitative solubility of tert-Butyl L-valinate in common organic solvents remains an unmet need, this guide provides the theoretical framework and practical tools for researchers to generate this critical information. The physicochemical properties of tert-Butyl L-valinate suggest a nuanced solubility profile, with moderate solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents.

The detailed experimental protocols for the shake-flask method, coupled with gravimetric, HPLC, or UV-Vis analysis, offer a robust and reliable means of determining the thermodynamic solubility of this important synthetic intermediate. By adhering to these methodologies, researchers in drug development and chemical synthesis can obtain the accurate and precise solubility data necessary to accelerate their research and development efforts, ultimately contributing to the advancement of new therapeutics.

References

-

Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. (n.d.). SIELC Technologies. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Czajkowska-Żelazko, A., & Wodyk, E. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 364-383.

-

4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2020). Industrial & Engineering Chemistry Research, 59(47), 20876-20894.

-

tert-Butyl L-valinate. (n.d.). PubChem. Retrieved from [Link]

- Carlson, C. (2018, October 30).

- Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent.

- analysis of amino acids by high performance liquid chrom

- Grosse Daldrup, J., et al. (2021).

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2021). PubMed.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2018). PMC.

- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Journal of the American Chemical Society, 82(13), 3359-3363.

- Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. (n.d.).

-

acid tert-butyl ester: Topics by Science.gov. (n.d.). Retrieved from [Link]

- Computational Prediction of Drug Solubility in Lipid Based Formul

- Comment on “Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures” and “Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents”. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl L-valinate | C9H19NO2 | CID 114626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. msesupplies.com [msesupplies.com]

- 9. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 13. agilent.com [agilent.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Stability and Storage of tert-Butyl L-valinate

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for tert-Butyl L-valinate, a critical chiral building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this essential reagent.

Introduction: The Critical Role of Stability in Pharmaceutical Intermediates

Tert-Butyl L-valinate serves as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bulky tert-butyl ester protecting group on the carboxylic acid and a free amine on the chiral center of the L-valine residue, presents unique stability considerations. Ensuring the chemical and chiral purity of this intermediate is paramount, as any degradation can introduce impurities that may compromise the safety and efficacy of the final drug product. This guide delves into the factors governing the stability of tert-Butyl L-valinate, providing actionable protocols for its proper storage, handling, and stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of tert-Butyl L-valinate is essential for comprehending its stability profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₂ | |

| Molecular Weight | 173.25 g/mol | |

| Appearance | White to off-white crystalline solid or powder | |

| Form | Commonly available as the hydrochloride salt (C₉H₂₀ClNO₂) for enhanced stability. | |

| Storage Temperature | Recommended at 0-8°C, with some suppliers suggesting -15°C for long-term storage. | [1] |

Key Factors Influencing the Stability of tert-Butyl L-valinate

The stability of tert-Butyl L-valinate is primarily influenced by temperature, moisture, pH, and light. Understanding these factors is crucial for preventing degradation.

Hydrolytic Stability: The Achilles' Heel of the tert-Butyl Ester

The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic conditions, which results in the formation of L-valine and tert-butanol.[2] The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The formation of the stable tert-butyl cation makes this cleavage favorable under acidic conditions.[2]

The free amine of tert-Butyl L-valinate can act as an internal base, potentially influencing the local pH and susceptibility to hydrolysis. For this reason, tert-Butyl L-valinate is most commonly supplied and stored as its hydrochloride salt. The protonation of the amino group in the salt form significantly increases its stability by preventing the free amine from participating in degradation reactions and by creating a more stable crystalline lattice.[3][4]

Thermal Stability

Hygroscopicity: The Hidden Threat of Moisture